molecular formula C20H15N3 B13785788 4-(1-Naphthylazo)-2-naphthylamine CAS No. 63978-93-8

4-(1-Naphthylazo)-2-naphthylamine

Cat. No.: B13785788
CAS No.: 63978-93-8
M. Wt: 297.4 g/mol
InChI Key: MNXRYUPIVJRWBB-UHFFFAOYSA-N
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Description

4-(1-Naphthylazo)-2-naphthylamine is an azo compound known for its vibrant color and applications in various fields. It is a derivative of naphthylamine and is characterized by the presence of an azo group (-N=N-) linking two naphthalene rings. This compound is commonly used as a dye and has significant importance in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Naphthylazo)-2-naphthylamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-naphthylamine under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Naphthylazo)-2-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Naphthylazo)-2-naphthylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Naphthylazo)-2-naphthylamine involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Naphthylazo)-2-naphthylamine stands out due to its stability and vibrant color, making it highly valuable in dye applications. Its ability to undergo various chemical reactions also makes it versatile for research purposes .

Properties

CAS No.

63978-93-8

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C20H15N3/c21-16-12-15-7-2-4-10-18(15)20(13-16)23-22-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,21H2

InChI Key

MNXRYUPIVJRWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=CC4=CC=CC=C43)N

Origin of Product

United States

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